2,2,2-Trifluoro-1-(4-fluoro-2-propoxyphenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-fluoro-2-propoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a ketone and a substituted phenyl ring. The phenyl ring features a 4-fluoro and 2-propoxy substituent, which influence its electronic and steric properties. This compound is structurally related to other trifluoroacetophenone derivatives, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-5-17-9-6-7(12)3-4-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPSHVCNTOOAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-n-propoxy-2,2,2-trifluoroacetophenone typically involves the introduction of the fluoro and propoxy groups onto the trifluoroacetophenone backbone. One common method is the nucleophilic substitution reaction where a suitable fluoro and propoxy precursor reacts with 2,2,2-trifluoroacetophenone under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-n-propoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. Studies have shown that derivatives similar to 2,2,2-Trifluoro-1-(4-fluoro-2-propoxyphenyl)ethanone demonstrate significant inhibition against various bacterial strains.
- Anti-inflammatory Effects : In vivo studies using animal models have suggested that related compounds can reduce inflammatory markers, indicating potential applications in treating inflammatory diseases.
Biological Research
The unique electronic properties of the trifluoromethyl group allow for:
- Enzyme Interaction Studies : The compound can serve as a probe to investigate enzyme-catalyzed reactions and biological pathways involving fluoro-substituted compounds.
- Receptor Modulation : It may interact with specific biological receptors, influencing various biochemical pathways.
Materials Science
In materials science, this compound is utilized in:
- Development of Specialty Chemicals : Its properties make it suitable for creating materials with specific functional characteristics.
- OLED Materials : The compound can act as a dopant or host in organic light-emitting diodes (OLEDs), enhancing their performance.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Antimicrobial Screening : A study assessed various fluorinated compounds for antimicrobial activity. Results showed significant inhibition against several bacterial strains at varying concentrations.
- In Vivo Studies on Inflammation : Animal models demonstrated that administration of structurally related compounds resulted in reduced levels of inflammatory markers.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-n-propoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The fluoro and propoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
The trifluoroacetyl group confers distinct electronic effects, but substituents on the phenyl ring modulate properties like melting points, solubility, and spectral characteristics:
Key Observations :
Key Observations :
- Alkylation reactions (e.g., propoxy group introduction) typically require bases like NaOEt and proceed at moderate temperatures .
- Yields for triazole-containing analogs exceed 80% under optimized conditions, while Fries rearrangements yield <50% due to side reactions .
Environmental and Industrial Considerations
- E-Factor: The synthesis of 2,2,2-trifluoro-1-(5-phenyl-2H-triazol-4-yl)ethanone has an E-factor of 13.6, reflecting moderate waste generation .
Biological Activity
2,2,2-Trifluoro-1-(4-fluoro-2-propoxyphenyl)ethanone, with the CAS number 1443353-41-0, is an organic compound that belongs to the class of fluorinated ketones. Its unique structure, characterized by multiple fluorine atoms and a propoxy group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential applications in pharmacology.
- Molecular Formula : C₁₁H₁₀F₄O₂
- Molecular Weight : 250.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Inhibition Studies
Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes and biological pathways. For example, its structural analogs have shown promise in inhibiting pathogenic bacteria such as Porphyromonas gingivalis, which is implicated in periodontal disease .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and alters electronic properties, potentially increasing binding affinity to biological targets.
- Hydrogen Bonding : The propoxy group may facilitate interactions with active sites of enzymes or receptors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of fluorinated compounds. The following table summarizes findings from various studies regarding the relationship between structural modifications and biological activity:
Case Studies
- Antimicrobial Activity : In a study assessing the antimicrobial properties of fluorinated compounds, this compound demonstrated significant inhibition against P. gingivalis at concentrations as low as 50 μM .
- Cytotoxicity Assays : Investigations into cytotoxic effects revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to interfere with cellular signaling pathways involved in proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
